3-O-(2-Iodoethyl)-D-glucose 3-O-(2-Iodoethyl)-D-glucose
Brand Name: Vulcanchem
CAS No.: 152099-89-3
VCID: VC21142164
InChI: InChI=1S/C8H15IO6/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-8,10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1
SMILES: C(CI)OC(C(C=O)O)C(C(CO)O)O
Molecular Formula: C8H15IO6
Molecular Weight: 334.11 g/mol

3-O-(2-Iodoethyl)-D-glucose

CAS No.: 152099-89-3

Cat. No.: VC21142164

Molecular Formula: C8H15IO6

Molecular Weight: 334.11 g/mol

* For research use only. Not for human or veterinary use.

3-O-(2-Iodoethyl)-D-glucose - 152099-89-3

Specification

CAS No. 152099-89-3
Molecular Formula C8H15IO6
Molecular Weight 334.11 g/mol
IUPAC Name (2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-iodoethoxy)hexanal
Standard InChI InChI=1S/C8H15IO6/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-8,10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1
Standard InChI Key TVNSPMNSKGLORC-ULAWRXDQSA-N
Isomeric SMILES C(CI)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O
SMILES C(CI)OC(C(C=O)O)C(C(CO)O)O
Canonical SMILES C(CI)OC(C(C=O)O)C(C(CO)O)O

Introduction

Scientific Background and Development Context

Design Principles for Glucose Imaging Agents

The current approach to developing suitable iodinated D-glucose tracers focuses on compounds where the iodine-bearing group satisfies two critical criteria: sufficient stability for practical use and minimal size to reduce unfavorable interactions with the D-glucose transporter . These design principles guided researchers toward incorporating the β-iodoether unit into the glucose skeleton, building on established knowledge about the stability of this chemical arrangement .

Synthesis and Chemical Properties

Synthetic Challenges

Comparison with Other Glucose Derivatives

Comparative Analysis of Glucose Derivatives

The following table presents a comparative analysis of 3-O-(2-Iodoethyl)-D-glucose and related glucose derivatives relevant to medical imaging applications:

CompoundModification PositionDetector GroupStabilityCompetition with D-glucoseReference
3-O-(2-iodoethyl)-D-glucose3-O2-iodoethylStableYes (expected)
2-deoxy-2-fluoro-D-glucose2-CFluoroStableYes
2-deoxy-2-iodo-D-glucose2-CIodoUnstableNot specified
2-iodoethyl β-D-glucopyranoside1-O2-iodoethylStableNo
3-O-propyl-D-glucose3-OPropylStableYes

Structural Comparison with Other Modified Glucose Compounds

When compared to other structurally related compounds such as 2,3-di-O-methyl-D-glucose or more complex derivatives like 3-O-I(2)-Cellobiosyl-D-glucose , 3-O-(2-iodoethyl)-D-glucose represents a distinct structural class that balances simplicity with functional effectiveness. While 2,3-di-O-methyl-D-glucose features methoxy groups at both the 2-O and 3-O positions, 3-O-(2-iodoethyl)-D-glucose maintains unmodified hydroxyl groups at all positions except the strategic 3-O site. This selective modification approach preserves more of the native glucose structure while introducing the necessary imaging functionality.

Applications in Medical Imaging

Advantages over Fluorinated Glucose Derivatives

While 2-deoxy-2-fluoro-D-glucose has proven highly effective for imaging glucose metabolism, particularly in positron emission tomography (PET), its application is constrained by the short half-life of the 18F isotope . This limitation necessitates proximity to a cyclotron facility and restricts its use in many clinical settings. 3-O-(2-iodoethyl)-D-glucose aims to overcome this limitation by incorporating iodine isotopes with longer half-lives, potentially expanding accessibility to a broader range of healthcare facilities.

MethodApplicationAdvantagesLimitationsReference
Lead(IV)acetate-metal halideSynthesis of β-iodo ethersEffective for creating iodo ethers from alkenesNot directly validated for 3-O-(2-iodoethyl)-D-glucose
Direct β-iodoether introductionVarious iodoethersEstablished methodologyNot directly applicable to 3-O-(2-iodoethyl)-D-glucose synthesis
Selective protection/deprotectionPosition-specific modificationEnables targeting specific hydroxyl groupsTypically requires multi-step synthetic sequences
α-Oxirane methodRegioselective introduction of substituentsDemonstrated utility in carbohydrate chemistryMay require adaptation for iodoethyl introduction

Biological Behavior and Transport Properties

Cellular Transport Characteristics

The design of 3-O-(2-iodoethyl)-D-glucose was informed by the biological behavior of similar glucose derivatives. Based on the observation that 3-O-propyl-D-glucose competes with natural D-glucose for passive transport across cellular membranes , researchers anticipated that 3-O-(2-iodoethyl)-D-glucose would similarly interact with glucose transporters. This property is crucial for a glucose tracer intended to monitor glucose metabolism and transport in living systems.

Structure-Activity Relationship

The relationship between chemical structure and biological function is particularly important for glucose derivatives designed as imaging agents. The strategic placement of the 2-iodoethyl group at the 3-O position aims to create a compound that balances two critical requirements: maintaining sufficient structural similarity to D-glucose for biological recognition while incorporating the iodine atom necessary for detection . This delicate balance is essential for creating an effective imaging agent.

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